molecular formula C14H12N4O6 B11541521 Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11541521
M. Wt: 332.27 g/mol
InChI Key: ZGYPEQGKDCSRDU-UHFFFAOYSA-N
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Description

Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a nitrophenyl group and a hexahydropyrrolo[3,4-c]pyrazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process . The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of nitroso or nitro derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole core can interact with various enzymes and receptors . These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-nitrophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is unique due to its hexahydropyrrolo[3,4-c]pyrazole core, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

ethyl 5-(3-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C14H12N4O6/c1-2-24-14(21)11-9-10(15-16-11)13(20)17(12(9)19)7-4-3-5-8(6-7)18(22)23/h3-6,9-10,15H,2H2,1H3

InChI Key

ZGYPEQGKDCSRDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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